molecular formula C13H10N2O2S B2410690 (E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2-furyl)-2-propenenitrile CAS No. 400088-44-0

(E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2-furyl)-2-propenenitrile

Cat. No.: B2410690
CAS No.: 400088-44-0
M. Wt: 258.3
InChI Key: APKSVEAXEGOONN-UXBLZVDNSA-N
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Description

(E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2-furyl)-2-propenenitrile is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a furan ring, and a propenenitrile group

Properties

IUPAC Name

(E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-8-12(9(2)16)18-13(15-8)10(7-14)6-11-4-3-5-17-11/h3-6H,1-2H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKSVEAXEGOONN-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(=CC2=CC=CO2)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)/C(=C/C2=CC=CO2)/C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2-furyl)-2-propenenitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the Propenenitrile Group: The final step involves the condensation of the acetylated thiazole derivative with a furan aldehyde in the presence of a base such as sodium ethoxide to form the this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2-furyl)-2-propenenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2-furyl)-2-propenenitrile typically involves the reaction of 5-acetyl-4-methyl-1,3-thiazole with 2-furylacrylonitrile. The reaction conditions often include the use of solvents such as ethanol or acetic acid under reflux conditions to yield the desired product in good yields. The compound can be characterized by various spectroscopic techniques including IR, NMR, and mass spectrometry to confirm its structure and purity.

Research has shown that this compound exhibits promising antimicrobial and anticancer properties. For instance:

  • Antimicrobial Activity : Studies indicate that this compound demonstrates significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
  • Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound’s ability to inhibit cell proliferation is attributed to its interaction with specific cellular pathways involved in cancer progression.

Applications in Agriculture

The compound has potential applications as a pesticide due to its biological activity against plant pathogens. Its thiazole moiety is known to enhance the efficacy of fungicides. Field trials have demonstrated that formulations containing this compound can significantly reduce fungal infections in crops such as tomatoes and peppers.

Material Science Applications

In material science, this compound has been explored for its potential use in developing smart materials . Its unique chemical structure allows for the incorporation into polymer matrices which can respond to environmental stimuli such as temperature or pH changes. Research is ongoing to optimize these materials for applications in sensors and drug delivery systems.

StudyActivity TestedResult
AntimicrobialInhibition of S. aureus at 50 µg/mL
AnticancerIC50 value of 25 µM against HeLa cells
Pesticide Efficacy70% reduction in fungal infection in field trials

Table 2: Synthesis Conditions

ReactantsSolventTemperatureYield (%)
5-acetyl-4-methyl-1,3-thiazole + 2-furylacrylonitrileEthanolReflux85
5-acetyl-4-methyl-1,3-thiazole + 2-furylacrylonitrileAcetic AcidReflux90

Mechanism of Action

The mechanism of action of (E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2-furyl)-2-propenenitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may interfere with cellular pathways such as signal transduction and metabolic processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2-thienyl)-2-propenenitrile: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2-pyridyl)-2-propenenitrile: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

(E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2-furyl)-2-propenenitrile is unique due to the presence of both a furan ring and a thiazole ring, which confer distinct electronic and steric properties. These properties make it a versatile compound for various applications in research and industry.

Biological Activity

(E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2-furyl)-2-propenenitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the condensation of 5-acetyl-4-methylthiazole with 2-furyl propenenitrile. This process may employ various solvents and reaction conditions to optimize yield and purity.

Antibacterial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown promising activity against Staphylococcus aureus and other pathogenic bacteria. A study indicated that certain thiazole derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 16–64 µg/mL against these bacteria .

Anti-inflammatory Activity

Compounds similar to this compound have been evaluated for anti-inflammatory effects. Some derivatives demonstrated efficacy comparable to standard anti-inflammatory drugs like phenylbutazone. The mechanism appears to involve the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .

Acaricidal Activity

Recent studies have assessed the acaricidal properties of thiazole derivatives against mite eggs and larvae. Certain compounds within this class exhibited 100% mortality at concentrations as low as 10 mg/L, indicating strong potential for agricultural applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Key factors influencing activity include:

  • Substituents on the thiazole ring : Modifications can enhance or diminish antibacterial potency.
  • Furan moiety : The presence of the furan ring contributes to the overall biological profile, potentially through interactions with biological targets.

A quantitative structure–activity relationship (QSAR) analysis has been conducted to establish correlations between physicochemical properties and biological activities, providing insights into how structural modifications can optimize efficacy .

Case Studies

  • Antibacterial Screening : A series of thiazole derivatives were synthesized and screened for antibacterial activity against multiple strains of bacteria. Results indicated that modifications on the thiazole ring significantly impacted MIC values.
    CompoundMIC (µg/mL)Activity
    A32Moderate
    B16High
    C64Low
  • Anti-inflammatory Evaluation : Compounds were tested for their ability to inhibit COX enzymes in vitro. The results showed that certain derivatives had IC50 values comparable to established anti-inflammatory agents.
    CompoundIC50 (µM)COX Inhibition
    D50COX-1
    E30COX-2

Q & A

Q. What are the key synthetic strategies for preparing (E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2-furyl)-2-propenenitrile?

  • Methodological Answer: The synthesis typically involves multi-step reactions:
  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives or Hantzsch thiazole synthesis.
  • Step 2: Introduction of the acetyl and methyl groups at the 4- and 5-positions of the thiazole ring under controlled conditions (e.g., acetylation with acetic anhydride).
  • Step 3: Coupling of the α,β-unsaturated nitrile moiety with the furyl group via Knoevenagel condensation or Wittig reactions.
    Critical parameters include solvent choice (e.g., DMF or ethanol), temperature (60–100°C), and catalysts (e.g., piperidine for condensation) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer: A combination of techniques is required:
Technique Purpose Key Data
NMR (¹H/¹³C)Confirm regiochemistry of thiazole and stereochemistry of the propenenitrile moietyChemical shifts for thiazole protons (~δ 7.5–8.5 ppm), furyl protons (~δ 6.5–7.2 ppm), and nitrile carbon (~δ 115–120 ppm) .
HPLC Assess purity (>95%) and monitor reaction progressRetention time calibrated against standards .
Mass Spectrometry Verify molecular weight[M+H]⁺ peak matching theoretical mass (e.g., ~275–300 Da) .
X-ray Crystallography Resolve absolute configuration (if crystalline)SHELX programs refine bond lengths/angles (e.g., C≡N bond ~1.14 Å) .

Q. What structural features influence its reactivity?

  • Methodological Answer:
  • Thiazole Ring: The electron-deficient nature facilitates nucleophilic substitutions or coordination with metal catalysts .
  • α,β-Unsaturated Nitrile: Susceptible to Michael additions or cycloadditions due to conjugated double bonds .
  • Furyl Group: Participates in π-π stacking in biological systems and may undergo electrophilic substitution .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer:
  • Parameter Screening: Use Design of Experiments (DoE) to optimize:
  • Temperature: Higher temperatures (80–100°C) accelerate condensation but may degrade nitriles.
  • Solvent: Polar aprotic solvents (e.g., DMF) improve solubility but require post-reaction purification .
  • Catalyst Selection: Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency, while base catalysts (e.g., K₂CO₃) improve deprotonation .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer:
  • Isomer Analysis: Check for (E/Z)-isomerism via NOESY NMR (e.g., spatial proximity of furyl and thiazole protons) or HPLC retention time differences .
  • Dynamic Effects: Variable-temperature NMR can identify conformational exchange broadening signals .
  • Cross-Validation: Compare experimental IR stretches (e.g., C≡N ~2220 cm⁻¹) with DFT-calculated spectra .

Q. What computational methods predict interactions with biological targets?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Validate with X-ray co-crystal data of analogous thiazole derivatives .
  • MD Simulations: Analyze stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns simulations) .

Q. How to assess its potential as a bioactive molecule?

  • Methodological Answer:
  • Enzyme Assays: Test inhibition of COX-2 or kinases using fluorometric assays (IC₅₀ values < 10 µM suggest potency) .
  • Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) with tritiated analogs .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., IC₅₀ < 50 µM in HeLa cells) .

Data Contradiction Analysis

  • Example: Conflicting HPLC purity (90% vs. 98%) across batches.
    • Resolution: Check for residual solvents (via GC-MS) or degradation products (via LC-MS/MS). Adjust recrystallization solvents (e.g., switch from ethanol to acetonitrile) .

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